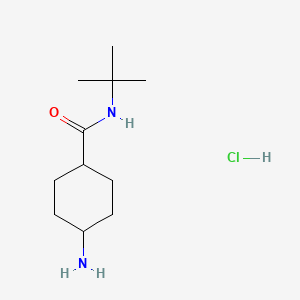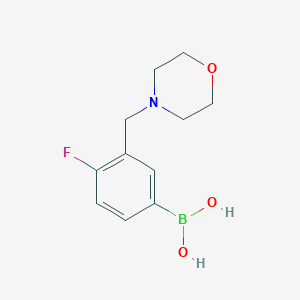
4-Fluoro-3-(morpholinomethyl)phenylboronic acid
Descripción general
Descripción
4-Fluoro-3-(morpholinomethyl)phenylboronic acid is an organic compound with the chemical formula C12H14BFNO3. It is a white solid at room temperature and can be dissolved in various organic solvents. This compound is primarily used in organic synthesis, particularly in coupling reactions such as the Suzuki-Miyaura coupling .
Aplicaciones Científicas De Investigación
4-Fluoro-3-(morpholinomethyl)phenylboronic acid has several applications in scientific research:
Biology: Potential use in the development of biologically active molecules.
Medicine: Can be used in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of advanced materials and fine chemicals.
Safety and Hazards
The safety information for this compound includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Mecanismo De Acción
Target of Action
4-Fluoro-3-(morpholinomethyl)phenylboronic acid is primarily used in the field of organic synthesis for coupling reactions . It serves as an organometallic reagent, interacting with other organic compounds to synthesize organic molecules with specific structures and functions .
Mode of Action
This compound participates in Suzuki-Miyaura (SM) cross-coupling reactions . The SM coupling reaction involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . It is successful due to its exceptionally mild and functional group tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that the compound is a white solid at room temperature and can be dissolved in some organic solvents for use . Its storage temperature is 2-8°C .
Result of Action
The result of the action of this compound is the formation of new organic molecules with specific structures and functions . It enables the synthesis of complex organic molecules through its participation in Suzuki-Miyaura cross-coupling reactions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored dry and sealed, avoiding contact with air and humid environments . Its storage temperature is 2-8°C, indicating that temperature can affect its stability . Furthermore, the Suzuki-Miyaura cross-coupling reactions in which it participates can be influenced by the presence of other reagents and the reaction conditions .
Análisis Bioquímico
Biochemical Properties
4-Fluoro-3-(morpholinomethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic chemistry to form carbon-carbon bonds. The compound interacts with enzymes and proteins involved in these reactions, such as palladium catalysts. The nature of these interactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the organic group from the boronic acid to the palladium catalyst .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit certain enzymes, leading to changes in metabolic flux and alterations in gene expression. These effects can vary depending on the cell type and the concentration of the compound used .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, inhibiting or activating their functions. For example, it can inhibit the activity of certain kinases, leading to changes in phosphorylation states and subsequent alterations in cellular signaling pathways. Additionally, the compound can interact with DNA, affecting gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biochemical response. High doses can lead to toxicity, affecting various organs and systems in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux, leading to changes in the levels of various metabolites. For instance, it can inhibit certain enzymes involved in metabolic pathways, leading to an accumulation or depletion of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells. These interactions can influence the compound’s activity and function, as well as its overall distribution within the organism .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and its overall biochemical activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for preparing 4-Fluoro-3-(morpholinomethyl)phenylboronic acid involves the synthesis of 4-fluoro-3-methylphenylboronic acid, followed by a reaction with morpholine formaldehyde to form the morpholinomethyl derivative . The reaction conditions typically include the use of a palladium catalyst and a base in an organic solvent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3-(morpholinomethyl)phenylboronic acid undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the boronic acid group.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a fluoro group.
4-Fluoro-3-methylphenylboronic acid: Precursor in the synthesis of 4-Fluoro-3-(morpholinomethyl)phenylboronic acid.
Uniqueness
This compound is unique due to the presence of both a fluoro group and a morpholinomethyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis, particularly in the formation of complex molecules with specific functional groups.
Propiedades
IUPAC Name |
[4-fluoro-3-(morpholin-4-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c13-11-2-1-10(12(15)16)7-9(11)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHABZEPGSYBSSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701196778 | |
| Record name | Boronic acid, B-[4-fluoro-3-(4-morpholinylmethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704063-95-5 | |
| Record name | Boronic acid, B-[4-fluoro-3-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-fluoro-3-(4-morpholinylmethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


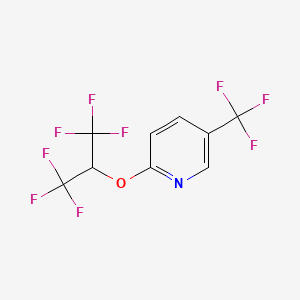
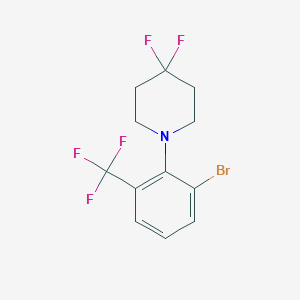

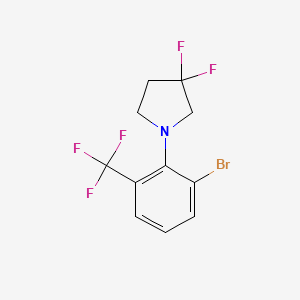
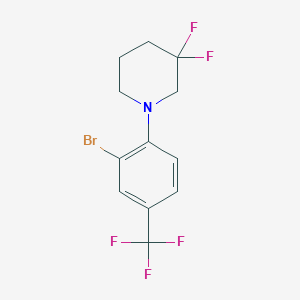

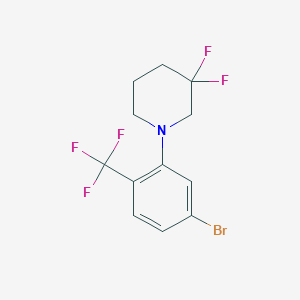

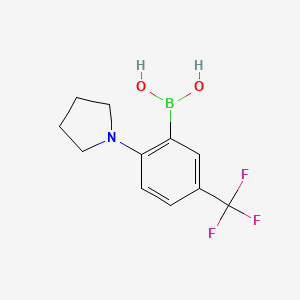
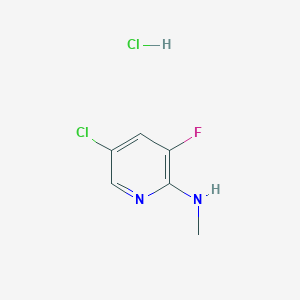
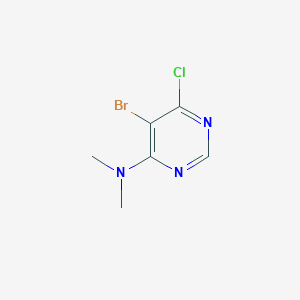
![Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1408738.png)
